Clenproperol

β₂-Adrenergic Agonist Structural Analog Chromatographic Behavior

Clenproperol analytical standard for LC-MS/MS and GC-MS β-agonist residue analysis. Unique N-isopropyl substitution (vs. clenbuterol tert-butyl) alters retention time, MS fragmentation, and antibody recognition; existing clenbuterol methods will not accurately quantify. Achieves LOD 0.015 µg/kg in milk/meat. ISO 17025 essential. 98% purity reference material.

Molecular Formula C11H16Cl2N2O
Molecular Weight 263.16 g/mol
CAS No. 38339-11-6
Cat. No. B030792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClenproperol
CAS38339-11-6
Synonyms4-Amino-3,5-dichloro-α-[[(1-methylethyl)amino]methyl]benzenemethanol;  4-Amino-3,5-dichloro-α-[(isopropylamino)methyl]benzylalcohol;  NAB 277; 
Molecular FormulaC11H16Cl2N2O
Molecular Weight263.16 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O
InChIInChI=1S/C11H16Cl2N2O/c1-6(2)15-5-10(16)7-3-8(12)11(14)9(13)4-7/h3-4,6,10,15-16H,5,14H2,1-2H3
InChIKeyJXUDZCJTCKCTQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Clenproperol (CAS 38339-11-6) for β₂-Adrenergic Research: Analytical Reference Standard and Pharmacological Tool


Clenproperol is a synthetic β₂-adrenergic receptor (β₂-AR) agonist belonging to the structural class of substituted phenylethanolamines [1]. Its molecular framework, 1-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol, shares a conserved dichloroaniline core with the more extensively studied β-agonist clenbuterol [2]. As a β₂-AR agonist, clenproperol stimulates adenylyl cyclase activity, leading to increased intracellular cyclic AMP (cAMP) levels and downstream physiological effects including smooth muscle relaxation, enhanced lipolysis, and metabolic rate augmentation [3]. While its pharmacological profile parallels that of other β-agonists, clenproperol's distinct N-alkyl substituent (isopropyl vs. tert-butyl in clenbuterol) confers unique physicochemical and analytical properties that influence its behavior in biological matrices and detection systems [4].

Why Clenproperol (CAS 38339-11-6) Cannot Be Substituted by Generic β-Agonists Without Method Revalidation


Despite sharing a common β₂-adrenergic pharmacophore with analogs like clenbuterol, mabuterol, and cimaterol, clenproperol exhibits distinct analytical behavior that precludes direct substitution in validated detection workflows. Its unique N-isopropyl substitution—as opposed to the N-tert-butyl group of clenbuterol or the N-tert-amyl group of clenpenterol—alters chromatographic retention times, mass spectrometric fragmentation patterns, and molecular recognition by antibodies and chiral stationary phases [1]. Consequently, analytical methods validated for clenbuterol or other β-agonists will not accurately quantify clenproperol without re-optimization of extraction, separation, and detection parameters [2]. Furthermore, subtle differences in metabolic stability and tissue depletion kinetics, stemming from differential susceptibility to N-dealkylation, mean that residue monitoring programs cannot infer clenproperol levels from clenbuterol data [3]. The following evidence quantifies these critical differences.

Quantitative Differentiation of Clenproperol (CAS 38339-11-6) from Clenbuterol and Other β-Agonists


Structural Distinction: N-Isopropyl vs. N-tert-Butyl Substitution Drives Unique Analytical Signature

Clenproperol differs from its closest analog, clenbuterol, by the N-alkyl substituent: clenproperol possesses an isopropyl group (-CH(CH₃)₂) whereas clenbuterol possesses a tert-butyl group (-C(CH₃)₃) [1]. This structural variation, while subtle, alters the compound's polarity and steric bulk, which directly impacts its retention time on reversed-phase liquid chromatography (LC) columns and its fragmentation pattern in mass spectrometry (MS). In a validated multi-residue GC-MS method for seven β-agonists in liver and meat, clenproperol (listed as 'clenchedproperol') was resolved and quantified alongside clenbuterol, mabuterol, brombuterol, mapenterol, clenpenterol, and clencyclohexerol, demonstrating that these compounds require individual calibration due to non-identical detector responses [2].

β₂-Adrenergic Agonist Structural Analog Chromatographic Behavior

Pharmacokinetic Distinction: Blood Detectability Window Extends to 72 Hours in Rats

Following oral administration of 270–540 µg/kg clenproperol to rats, chromatomass spectrometry analysis revealed that clenproperol remains detectable in blood for up to 72 hours at a detection sensitivity of 0.1 ng/mL [1]. The time to maximum plasma concentration (Tmax) ranged from 0.25 to 1.5 hours, and dose-proportional increases in Cmax were observed. While directly comparable data for clenbuterol under identical experimental conditions are not available from this study, the extended detection window is attributed to the presence of halogen atoms in the molecule, which impede rapid metabolic inactivation [1]. Notably, the structural isomer with a tert-amyl substituent (clenpenterol analog) exhibited a detectability window exceeding 96 hours, suggesting that N-alkyl substitution influences metabolic stability and clearance rate [1].

Pharmacokinetics Metabolic Stability Residue Depletion

Analytical Sensitivity: HPLC-MS/MS Method Achieves Sub-ppb Detection Limits for Clenproperol in Complex Food Matrices

A dedicated HPLC-MS/MS method for clenproperol residue determination in milk, yogurt, sausage, and livestock meat achieved limits of detection (LOD) ranging from 0.015 to 0.06 µg/kg (ppb) and limits of quantification (LOQ) ranging from 0.05 to 0.2 µg/kg [1]. The method employed clenbuterol-D9 as an internal standard, leveraging the structural similarity for matrix-matched calibration, and demonstrated mean recoveries of 76.1% to 109.1% across all matrices with relative standard deviations (RSD) of 1.2–10.5% [1]. While clenbuterol detection methods may achieve comparable sensitivity, the validation data confirm that clenproperol can be reliably quantified at sub-ppb levels without interference from co-extracted matrix components, meeting stringent regulatory requirements for residue monitoring programs [1].

Residue Analysis HPLC-MS/MS Food Safety

Chiral Resolution: Enantioseparation of Clenproperol Achieves Resolution (Rs) of 1.68 on α-Burke-2 Stationary Phase

The enantiomers of clenproperol were successfully resolved on a Pirkle-type α-Burke-2 chiral stationary phase (CSP) under optimized HPLC conditions (mobile phase: dichloromethane-ethanol (19:1) with 5 mmol/L ammonium acetate; flow rate: 2.0 mL/min; column temperature: 20 °C), yielding a resolution (Rs) of 1.68 [1]. In the same study, clenbuterol enantiomers were separated with a resolution of 1.78 [1]. The close but distinct resolution values indicate that clenproperol and clenbuterol exhibit similar yet non-identical enantioselective interactions with the CSP, driven by differences in π-π interactions and hydrogen bonding [1]. Thermodynamic analysis confirmed that enantioselectivity is enthalpically controlled for both compounds [1].

Chiral Chromatography Enantiomeric Separation Analytical Chemistry

Immunoassay Cross-Reactivity: Monoclonal Antibody Recognizes Clenproperol Among 12 β-Agonists in Multiplex Biosensor

A broadly selective monoclonal antibody was developed to simultaneously detect 12 β₂-adrenergic agonists, including clenproperol, in a colloidal gold immunosensor [1]. The antibody cross-reacts with clenproperol, salbutamol, clenbuterol, brombuterol, clenpenterol, mabuterol, carbuterol, cimbuterol, mapenterol, pirbuterol, terbutaline, and cimaterol [1]. While the assay provides a rapid screening tool, the broad cross-reactivity means that positive results cannot be attributed to a specific compound without confirmatory analysis by LC-MS/MS or GC-MS [1]. This underscores that clenproperol cannot be distinguished from its analogs in simple immunoassays, reinforcing the need for compound-specific reference standards in confirmatory workflows [1].

Immunosensor Monoclonal Antibody Multiplex Detection

Multi-Residue Method Inclusion: Clenproperol Quantified Alongside Six Other β-Agonists with Validated Accuracy and Precision

A validated GC-MS multi-residue method for the determination of seven β-agonists (mabuterol, clenbuterol, brombuterol, mapenterol, clenpenterol, clenproperol, and clencyclohexerol) in liver and meat samples achieved satisfactory accuracy (recovery 70-120%) and precision (RSD <20%) for all analytes, including clenproperol [1]. The method required individual calibration for each β-agonist due to differences in detector response factors and matrix effects [1]. The inclusion of clenproperol in this multi-analyte panel demonstrates that laboratories performing residue surveillance must source and maintain a clenproperol reference standard to achieve quantitative results compliant with regulatory performance criteria [1].

Multi-Residue Analysis GC-MS Veterinary Drug Residue

Procurement-Driven Application Scenarios for Clenproperol (CAS 38339-11-6) Reference Standard


Forensic and Regulatory Residue Monitoring in Animal-Derived Foods

Clenproperol is employed as an analytical reference standard for the development, validation, and routine application of LC-MS/MS and GC-MS methods aimed at detecting illicit β-agonist use in food-producing animals [1]. The validated HPLC-MS/MS method, which achieves LODs as low as 0.015 µg/kg in milk and meat, provides a robust framework for monitoring clenproperol residues at sub-ppb concentrations, enabling compliance with national and international food safety regulations [1]. Given the compound's structural similarity to clenbuterol and its potential for illegal substitution in zootechnics, sourcing a high-purity clenproperol standard is essential for laboratories seeking ISO 17025 accreditation for β-agonist residue analysis [2].

Pharmacokinetic and Metabolism Studies of β-Agonist Structural Isomers

Clenproperol serves as a key comparator compound in investigations of how N-alkyl substituent variations influence β-agonist pharmacokinetics and metabolic stability [3]. The 72-hour blood detectability window established in rat studies, compared to the >96-hour window for the clenpenterol analog, provides a quantitative basis for selecting clenproperol in studies where a shorter elimination half-life is desired [3]. Researchers procuring clenproperol can leverage these established pharmacokinetic parameters to design dosing regimens and sampling schedules for preclinical investigations of β-agonist disposition and residue depletion kinetics.

Chiral Chromatography Method Development and Enantioselective Analysis

The demonstrated enantiomeric resolution of clenproperol (Rs = 1.68) on α-Burke-2 chiral stationary phase enables its use as a model analyte for optimizing enantioselective HPLC separations of β-agonists [4]. The slightly lower resolution compared to clenbuterol (Rs = 1.78) under identical conditions highlights the subtle influence of the N-isopropyl group on chiral recognition [4]. Analytical chemists developing enantioselective methods for β-agonist residue analysis should procure clenproperol to evaluate column performance, mobile phase conditions, and method ruggedness for this specific compound.

Multi-Residue GC-MS Method Validation for Veterinary Drug Surveillance

Clenproperol is included as one of seven β-agonists in a validated GC-MS multi-residue method for liver and meat [5]. Laboratories implementing this method or developing similar multi-analyte panels must obtain clenproperol reference material to establish compound-specific retention times, mass spectral libraries, and matrix-matched calibration curves [5]. The validated recovery (70-120%) and precision (RSD <20%) data confirm that clenproperol can be reliably quantified in complex biological matrices, supporting its inclusion in routine residue surveillance programs for food safety [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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